![molecular formula C19H19NO6 B4669008 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4669008.png)
3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Overview
Description
3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as methoxetamine, is a synthetic dissociative drug that has gained popularity in recent years. Methoxetamine is a derivative of ketamine, a well-known dissociative anesthetic drug. Methoxetamine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mechanism of Action
Methoxetamine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also acts as an agonist of the sigma-1 receptor. The NMDA receptor is involved in learning, memory, and pain perception, while the sigma-1 receptor is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
Methoxetamine has been found to produce dissociative and hallucinogenic effects. It has also been found to produce analgesic effects and to have potential as a treatment for chronic pain. Methoxetamine has been found to affect the activity of neurotransmitters such as dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee in scientific research is that it has a relatively short duration of action, allowing for easier control of experimental conditions. However, one limitation is that it is a relatively new drug and there is still much to be learned about its effects and potential therapeutic uses.
Future Directions
Future research on 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee could focus on further elucidating its mechanism of action and potential therapeutic uses. It could also focus on developing safer and more effective analogs of 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee for use in clinical settings. Additionally, research could be conducted on the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee use and potential risks associated with its use.
Scientific Research Applications
Methoxetamine has been used in scientific research to study its potential therapeutic uses. It has been found to have potential as a treatment for depression, anxiety, and post-traumatic stress disorder. Methoxetamine has also been studied for its potential use in treating chronic pain and addiction.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-22-17-8-12(9-18(23-2)19(17)24-3)14(21)6-7-20-13-4-5-15-16(10-13)26-11-25-15/h4-10,20H,11H2,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUFPHXUHXPEBJ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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